4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9605856
InChI: InChI=1S/C22H25N3O6/c1-28-16-11-15(12-17(13-16)29-2)23-22(27)25-9-7-24(8-10-25)21(26)20-14-30-18-5-3-4-6-19(18)31-20/h3-6,11-13,20H,7-10,14H2,1-2H3,(H,23,27)
SMILES: COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC
Molecular Formula: C22H25N3O6
Molecular Weight: 427.4 g/mol

4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC9605856

Molecular Formula: C22H25N3O6

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide -

Specification

Molecular Formula C22H25N3O6
Molecular Weight 427.4 g/mol
IUPAC Name 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C22H25N3O6/c1-28-16-11-15(12-17(13-16)29-2)23-22(27)25-9-7-24(8-10-25)21(26)20-14-30-18-5-3-4-6-19(18)31-20/h3-6,11-13,20H,7-10,14H2,1-2H3,(H,23,27)
Standard InChI Key FOPAVANMFZIXBU-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC
Canonical SMILES COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₂H₂₅N₃O₆, with a molecular weight of 427.4 g/mol. Its IUPAC name, 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide, reflects three key structural domains:

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Benzodioxin-carbonyl group: A 2,3-dihydro-1,4-benzodioxin moiety linked via a carbonyl group to the piperazine nitrogen.

  • 3,5-Dimethoxyphenyl carboxamide: A substituted aromatic ring with methoxy groups at positions 3 and 5, connected to the piperazine via a carboxamide bridge .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₂₅N₃O₆
Molecular Weight427.4 g/mol
IUPAC Name4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide
Canonical SMILESCOC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC
InChI KeyFOPAVANMFZIXBU-UHFFFAOYSA-N

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its polar carboxamide and methoxy groups versus the lipophilic benzodioxin and piperazine moieties. Predicted properties include:

  • LogP: ~2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).

  • Aqueous solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays .

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP (octanol-water)2.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Polar Surface Area98.5 Ų

Hypothesized Pharmacological Activity

Target Engagement

Piperazine derivatives are renowned for their versatility in interacting with neurological and cardiovascular targets. For this compound, potential mechanisms include:

  • Serotonin receptor modulation: The 3,5-dimethoxyphenyl group may confer affinity for 5-HT₁A or 5-HT₂A receptors, analogous to arylpiperazine antidepressants .

  • Adrenergic receptor antagonism: Structural similarities to doxazosin (a quinazoline-piperazine alpha-1 blocker) suggest potential antihypertensive applications .

Comparative Analysis with Analogues

The benzodioxin-carbonyl group distinguishes this compound from simpler piperazine carboxamides. For example:

  • Doxazosin mesylate: Shares a piperazine-quinazoline scaffold but lacks the dimethoxyphenyl group, resulting in selective alpha-1 adrenergic blockade .

  • CRL 4011: A benzodioxin-piperazine derivative with a propionate ester, showing preclinical antipsychotic activity .

Challenges and Future Directions

Research Gaps

Current limitations include:

  • Absence of in vivo data: Pharmacokinetic and toxicity profiles remain uncharacterized.

  • Synthetic scalability: Multi-step synthesis may hinder large-scale production for clinical trials.

Recommendations

  • Targeted assays: Screen against serotonin and adrenergic receptors to validate hypothesized mechanisms.

  • Prodrug development: Esterification of the carboxamide could enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator